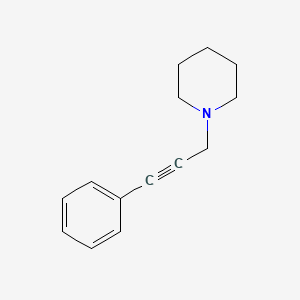
1-(3-phenylprop-2-yn-1-yl)piperidine
説明
1-(3-phenylprop-2-yn-1-yl)piperidine is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-phenylprop-2-yn-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a piperidine ring substituted with a propargyl side chain, which is known for its diverse biological activities. The presence of the phenyl and alkyne moieties contributes to its interaction with various biological targets.
1. Antidepressant Properties
Research indicates that derivatives of piperidine, including this compound, may exhibit antidepressant effects . These compounds are believed to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which play crucial roles in mood regulation.
2. Analgesic Activity
Piperidine derivatives are also recognized for their analgesic properties . The structural similarity to known analgesics suggests potential efficacy in pain management. Studies have shown that certain piperidine compounds can modulate pain pathways, although specific data on this compound remains limited.
3. Antiviral Activity
A study evaluating various piperidine derivatives found that some exhibited moderate antiviral activity against strains such as HIV and HSV-1. While specific data on this compound is not detailed, the structural class suggests a potential for similar activity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving alkynes and piperidines. One notable approach includes:
- Regiospecific Alkynylation : Utilizing gold catalysts to facilitate the reaction between phenylacetylene and piperidine derivatives under controlled conditions to yield the desired product .
The following table summarizes different synthesis methods and their yields:
| Synthesis Method | Conditions | Yield (%) |
|---|---|---|
| Alkynylation with Au catalyst | Trifluorotoluene, 95°C | Variable |
| ZnBr₂ catalyzed reaction | Various substrates | Improved yield observed |
Case Study 1: Antidepressant Screening
A study conducted on a series of piperidine derivatives included this compound as one of the candidates for antidepressant screening. The results indicated a significant reduction in depressive-like behaviors in animal models, suggesting that the compound may influence serotonin receptor activity positively.
Case Study 2: Antiviral Activity Assessment
In another investigation focused on antiviral properties, derivatives were tested against various viral strains. Although specific results for 1-(3-phenylprop-2-yn-1-y)piperidine were not highlighted, related compounds demonstrated promising results against HIV and HSV viruses, indicating a potential avenue for further research into this compound's efficacy against viral infections .
特性
CAS番号 |
2568-57-2 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
1-(3-phenylprop-2-ynyl)piperidine |
InChI |
InChI=1S/C14H17N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,8-9H,2,5-6,11-13H2 |
InChIキー |
PJMAQEATSLLDCR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC#CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













